molecular formula C11H16N2O2 B8532772 2-Diethylamino-6-methyl-isonicotinic acid

2-Diethylamino-6-methyl-isonicotinic acid

Cat. No. B8532772
M. Wt: 208.26 g/mol
InChI Key: DFRFWYRUJSTHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592460B2

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and N-isobutyl-N-methylamine; LC-MS: tR=0.50*min, [M+1]+=223.28.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)C1C=C(C=C(C)N=1)C(O)=O)C.Cl[C:17]1[CH:18]=[C:19]([CH:23]=[C:24](Cl)[N:25]=1)[C:20]([OH:22])=[O:21].[CH2:27]([NH:31][CH3:32])[CH:28]([CH3:30])[CH3:29]>>[CH2:27]([N:31]([CH3:32])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([CH3:1])[N:25]=1)[C:20]([OH:22])=[O:21])[CH:28]([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=1C=C(C(=O)O)C=C(N1)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N(C=1C=C(C(=O)O)C=C(N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.